8-(2-Bromoethoxy)quinoline hydrobromide is a chemical compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom and an ethoxy group at the 2-position of the quinoline ring, enhancing its reactivity and potential for various chemical transformations. The hydrobromide form indicates that it is a salt formed with hydrobromic acid, which can influence its solubility and stability in different environments.
This compound can be synthesized from 8-hydroxyquinoline derivatives, which are widely studied for their pharmacological properties. The synthesis often involves bromination reactions where bromine is introduced to the quinoline ring under controlled conditions to yield specific derivatives.
8-(2-Bromoethoxy)quinoline hydrobromide is classified as:
The synthesis of 8-(2-Bromoethoxy)quinoline hydrobromide typically involves several steps:
These methods provide a pathway to synthesize 8-(2-Bromoethoxy)quinoline hydrobromide with control over purity and yield.
The molecular structure of 8-(2-Bromoethoxy)quinoline hydrobromide can be represented as follows:
The structure features a quinoline ring system with a bromoethoxy substituent at the 8-position. The presence of the bromine atom contributes to the compound's electrophilic character, while the ethoxy group enhances its solubility in organic solvents.
8-(2-Bromoethoxy)quinoline hydrobromide is capable of undergoing various chemical reactions due to its functional groups:
The mechanism of action for 8-(2-Bromoethoxy)quinoline hydrobromide largely depends on its interactions within biological systems:
Relevant data regarding melting point, boiling point, and spectral data (NMR, IR) would typically be obtained during characterization studies but are not specified here.
8-(2-Bromoethoxy)quinoline hydrobromide has several scientific applications:
8-Hydroxyquinoline (8-HQ) has served as a privileged scaffold in medicinal chemistry for over a century. Its discovery in 1882 marked the beginning of extensive exploration into its pharmacotherapeutic potential. Early applications leveraged its antimicrobial properties, exemplified by clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), which was historically used as an intestinal antiseptic [1] [4]. The mid-20th century saw the repurposing of 8-HQ derivatives for neurodegenerative diseases, attributed to their ability to chelate metal ions implicated in protein aggregation pathologies. By the 2000s, research expanded to anticancer applications, with derivatives like NSC693872 demonstrating selective toxicity against multidrug-resistant (MDR) cancers by exploiting collateral sensitivity pathways [3].
Recent antiviral studies highlight novel 8-HQ carboxanilides inhibiting H5N1 influenza (91.2% growth inhibition) and dengue virus (IC~50~ = 0.49 µM for iso-butyl derivatives) [1]. The structural simplicity and synthetic versatility of 8-HQ have enabled diverse pharmacophores, with over 120 Mannich base derivatives synthesized in the past decade alone to target MDR cancers [3] [4].
Table 1: Key Therapeutic Milestones of 8-HQ Derivatives
Era | Representative Agent | Therapeutic Application | Mechanistic Insight |
---|---|---|---|
Pre-1950s | Clioquinol | Antiseptic/Antimicrobial | Broad-spectrum metal chelation |
1980s–2000s | 5-Nitro-8-HQ | Antifungal/Antiprotozoal | Iron sequestration in pathogens |
2010s–Present | NSC693872 (Mannich base) | Multidrug-resistant cancer therapy | P-glycoprotein-dependent collateral sensitivity |
2020s | 8-HQ carboxanilides | Antiviral (H5N1/DENV) | Viral envelope protein inhibition |
The 8-position of quinoline is uniquely reactive due to ortho-geometric proximity of the hydroxyl group to the pyridinic nitrogen. This arrangement creates a bidentate chelation site with high affinity for transition metals (e.g., Cu²⁺, Zn²⁺, Fe³⁺), forming stable 1:1 or 2:1 ligand-metal complexes [1] [4]. Electronic modifications at this position directly influence pharmacodynamics:
Functionalization at C-8 also modulates lipophilicity (log P) and membrane permeability. Chloro-substitution at C-5/C-7 increases log P by 1.5–2.0 units, enhancing cellular uptake but potentially reducing solubility. In contrast, hydrophilic sulfonic acid derivatives exhibit poor membrane penetration despite potent enzymatic inhibition in vitro [3].
Table 2: Electronic and Bioactivity Profiles of C-8 Substituted Quinolines
C-8 Substituent | pK~a~ (OH) | log P | Metal Affinity (log β₂) | Biological Activity Trend |
---|---|---|---|---|
–H (8-HQ) | 11.7 | 2.04 | Cu²⁺: 16.8 | Baseline activity |
–Cl | 8.9 | 3.12 | Cu²⁺: 18.2 | ↑ Anticancer potency (MDR-selective) |
–OCH₃ | 10.2 | 1.78 | Cu²⁺: 14.1 | ↓ Cytotoxicity due to reduced chelation |
–Br | 8.5 | 3.34 | Cu²⁺: 18.5 | ↑ Antiviral activity |
–SO₃H | 7.1 | -1.20 | Cu²⁺: 15.3 | Poor cellular uptake |
The 2-bromoethoxy group (–OCH₂CH₂Br) introduces critical pharmacokinetic and targeting advantages to the 8-HQ scaffold. Structurally, it serves as a:
In bioavailability studies, O-alkylated quinolines exhibit 16–24% absolute oral bioavailability in rodent models, outperforming carboxylated derivatives (<10%) [7] [8]. The bromoethoxy group enhances absorption through:
For target engagement, the ethyleneoxy spacer (–CH₂CH₂–) orients the terminal bromine toward hydrophobic enzyme pockets. In antiviral quinolines, this moiety improved H5N1 inhibition 3-fold by penetrating conserved hydrophobic regions of viral polymerases [1] [6].
Table 3: Hypothetical Bioavailability and Binding Parameters of Bromoethoxy-Modified 8-HQ
Parameter | 8-HQ | 8-(2-Bromoethoxy)quinoline | Impact |
---|---|---|---|
Calculated log P | 2.04 | 2.84 | ↑ Membrane permeability |
Water solubility (mg/mL) | 0.11 | 0.58 | ↑ Dissolution rate |
Predicted bioavailability | 5–8% | 16–24% | ↑ Systemic exposure |
Plasma protein binding | 85% | 92% | ↑ Half-life via sustained release |
Target residence time | 0.8 h | >2.5 h | ↑ Covalent adduct formation |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: